molecular formula C18H17BrO4 B14202026 4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid CAS No. 833484-88-1

4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid

Cat. No.: B14202026
CAS No.: 833484-88-1
M. Wt: 377.2 g/mol
InChI Key: PXKZOQNGNBWXKA-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid is an organic compound that features a benzoic acid core with a bromo-substituted butanoylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable precursor, such as butanoylphenol, using bromine in the presence of a catalyst.

    Esterification: The brominated product is then esterified with benzoic acid under acidic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Esterification and Hydrolysis: The ester linkage can be formed or broken under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acidic catalysts such as sulfuric acid or hydrochloric acid are used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the butanoylphenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Shares the bromo-substituted benzoic acid core but lacks the butanoylphenoxy group.

    4-[(4-Bromophenoxy)methyl]benzoic acid: Similar structure but with different substituents on the phenoxy group.

Uniqueness

4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid is unique due to the presence of the butanoylphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

833484-88-1

Molecular Formula

C18H17BrO4

Molecular Weight

377.2 g/mol

IUPAC Name

4-[(4-bromo-2-butanoylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C18H17BrO4/c1-2-3-16(20)15-10-14(19)8-9-17(15)23-11-12-4-6-13(7-5-12)18(21)22/h4-10H,2-3,11H2,1H3,(H,21,22)

InChI Key

PXKZOQNGNBWXKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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